2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde
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Overview
Description
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that features a thiophene ring and a thiolane ring Thiophene is a five-membered ring containing one sulfur atom, while thiolane is a saturated five-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with aldehydes under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar chemical properties.
3-Methyl-2-thiophenecarboxaldehyde: A thiophene derivative with a methyl group at the 3-position.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
Uniqueness
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is unique due to its combination of a thiophene ring and a thiolane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12OS2 |
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Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H12OS2/c11-8-10(3-1-4-13-10)6-9-2-5-12-7-9/h2,5,7-8H,1,3-4,6H2 |
InChI Key |
VHEYIZILTPHIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC2=CSC=C2)C=O |
Origin of Product |
United States |
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